Luciferin-O-galactopyranoside

説明

科学的研究の応用

Bioluminescence Studies

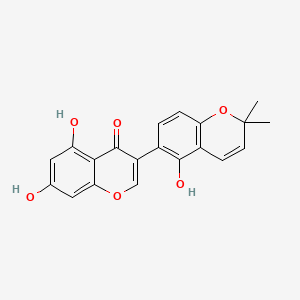

Luciferin-O-galactopyranoside is a key component in the study of bioluminescence . The compound is involved in the reaction that produces ‘cold light’ (light without heat) in living organisms . This reaction is catalyzed by the enzyme luciferase and involves the oxidation of luciferin to its light-emitting derivative, oxyluciferin .

Bioanalytical Applications

The highly fluorescent nature of the compound, particularly when it is part of the firefly bioluminescent reaction, has made it a valuable tool for bioanalytical purposes . It is used in a wide range of applications including enzymatic assays, microbiological contamination assays of foods and beverages, biosensors, and reporter gene assays for imaging biological and pathological processes inside living cells and organisms .

Study of Psychrophilic β-D-Galactosidases

Luciferin-O-galactopyranoside can be used to study the activity of psychrophilic β-D-Galactosidases . These enzymes, which are adapted to function at low temperatures, have potential applications in a variety of fields, including the pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .

Production of High Value-Added Oligosaccharides

The transgalactosylation activity of β-D-Galactosidases can be used to produce high value-added oligosaccharides . This represents a nonconventional application of these enzymes, which are typically associated with hydrolyzing activity .

Protein-Protein Interaction Studies

The Beta-Glo® Assay, which measures β-galactosidase activity, can be used to conduct complementation studies involving protein:protein interaction . This makes Luciferin-O-galactopyranoside a valuable tool in the study of protein function and interaction .

Yeast Two-Hybrid System

In the yeast two-hybrid system, a widely used method for studying protein-protein interactions, Luciferin-O-galactopyranoside can be used as a reporter molecule . The interaction of two proteins can lead to the activation of the β-galactosidase gene, which can then be detected through the luminescence produced by the reaction of the enzyme with Luciferin-O-galactopyranoside .

作用機序

Target of Action

Luciferin-O-galactopyranoside is primarily targeted towards the enzyme beta-galactosidase . Beta-galactosidase plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides .

Mode of Action

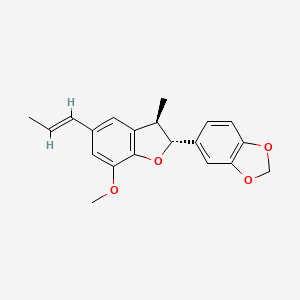

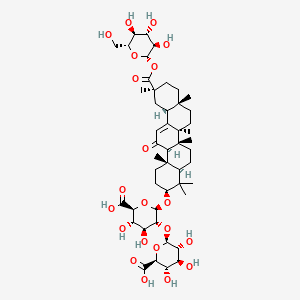

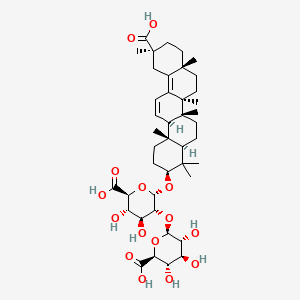

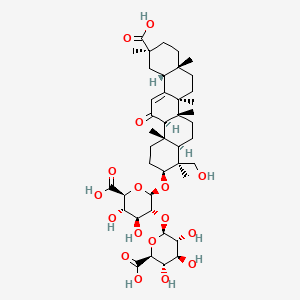

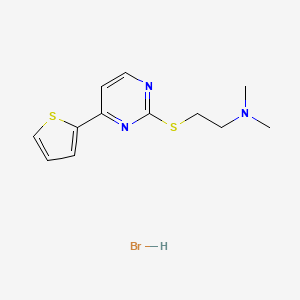

The compound is a D-luciferin analog with a beta-galactoside on the 6-O position . The beta-galactoside must be hydrolyzed by beta-galactosidase before luciferin can be acted on by firefly luciferase . This interaction results in the release of light, a phenomenon known as bioluminescence .

Biochemical Pathways

The biochemical pathway involves the oxidation of luciferin, a small organic molecule, with molecular oxygen, catalyzed by the enzyme luciferase . The process results in the emission of light, a phenomenon known as bioluminescence . The decomposition of a four-membered dioxetanone ring is involved in the majority of known bioluminescent systems .

Pharmacokinetics

The compound is soluble in water , which may influence its absorption and distribution in the body

Result of Action

The action of Luciferin-O-galactopyranoside results in the emission of light, a process known as bioluminescence . This is due to the oxidation of luciferin, catalyzed by the enzyme luciferase . The compound can detect as little as 3 x 10-19 mol of beta-galactosidase per assay .

Action Environment

The environment can significantly influence the action of Luciferin-O-galactopyranoside. For instance, the temperature and pH can affect the activity of beta-galactosidase . Furthermore, the enzyme luciferase provides the environment for optimal luciferin chemiluminescence . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

特性

IUPAC Name |

(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKXHVUTHGDBNY-VEAFCXQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927214 | |

| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luciferin-O-galactopyranoside | |

CAS RN |

131474-38-9 | |

| Record name | Luciferin-O-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)